molecular formula C9H8N2 B12912408 Cyclohepta[b]pyrrol-2-amine CAS No. 3336-74-1

Cyclohepta[b]pyrrol-2-amine

Cat. No.: B12912408
CAS No.: 3336-74-1
M. Wt: 144.17 g/mol
InChI Key: TWGPVJJABHHVAJ-UHFFFAOYSA-N
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Description

Cyclohepta[b]pyrrol-2-amine is a heterocyclic compound that features a seven-membered ring fused to a pyrrole ring with an amine group at the second position

Chemical Reactions Analysis

Types of Reactions: Cyclohepta[b]pyrrol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Substitution reactions, such as those involving halogens or other nucleophiles, can modify the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products: The major products formed from these reactions include various substituted cyclohepta[b]pyrrol-2-amines, oxides, and reduced amine derivatives .

Mechanism of Action

The mechanism of action of Cyclohepta[b]pyrrol-2-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis through the mitochondrial pathway . This makes it a promising candidate for anticancer drug development.

Comparison with Similar Compounds

Uniqueness: Cyclohepta[b]pyrrol-2-amine is unique due to its specific amine substitution at the second position, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

cyclohepta[b]pyrrol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-9-6-7-4-2-1-3-5-8(7)11-9/h1-6H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGPVJJABHHVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(N=C2C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456477
Record name Cyclohepta[b]pyrrol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3336-74-1
Record name Cyclohepta[b]pyrrol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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